Cas no 192189-26-7 (6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-)

6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl- structure
192189-26-7 structure
Product Name:6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-
CAS-nummer:192189-26-7
MF:C23H21N5O2
MW:399.445144414902
CID:228811
PubChem ID:466844
Update Time:2025-04-19

6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-
    • 11-ethyl-2-(5-methoxy-1H-indol-3-yl)-5-methyldipyrido[2,3-b:2',4'-f][1,4]diazepin-6-one
    • 2-indolyl dipyridodiazepinone 7b
    • CHEMBL311356
    • 2-ethyl-5-(5-methoxy-1H-indol-3-yl)-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one
    • 6H-Dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one, 11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-
    • 6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one, 11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-
    • 5,11-Dihydro-11-ethyl-2-(5-methoxyindol-3-yl)-5-methyl-6H-dipyrido[3,2-b:2 ,3 -e][1,4]diazepin-6-one
    • 11-ethyl-2-(5-methoxy-1H-indol-3-yl)-5-methyl-dipyrido[[?],[?]][1,4]diazepin-6-one
    • DTXSID10172782
    • BDBM2015
    • 192189-26-7
    • Inchi: 1S/C23H21N5O2/c1-4-28-21-15(6-5-11-24-21)23(29)27(2)20-10-9-19(26-22(20)28)17-13-25-18-8-7-14(30-3)12-16(17)18/h5-13,25H,4H2,1-3H3
    • InChI-sleutel: FAUYKFLHHWFNGE-UHFFFAOYSA-N
    • LACHT: O=C1C2C=CC=NC=2N(CC)C2C(=CC=C(C3=CNC4C=CC(=CC3=4)OC)N=2)N1C

Berekende eigenschappen

  • Exacte massa: 399.16973
  • Monoisotopische massa: 399.17
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 30
  • Aantal draaibare bindingen: 3
  • Complexiteit: 633
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 74.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.296
  • Kookpunt: 701.1°C at 760 mmHg
  • Vlampunt: 377.8°C
  • Brekindex: 1.667
  • PSA: 74.35
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